molecular formula C27H31N3O10S B1667260 Amsacrine gluconate CAS No. 80277-07-2

Amsacrine gluconate

Cat. No. B1667260
CAS RN: 80277-07-2
M. Wt: 589.6 g/mol
InChI Key: XXNAQBNJPZNRSZ-IFWQJVLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.

Scientific Research Applications

Controlled-Release Chemotherapy in Glioma

Amsacrine, embedded in polymeric rods, shows potential in controlled-release chemotherapy for malignant glioma. This approach demonstrates a prolonged release pattern and exhibits significant antitumor effects in a rat model, offering a promising treatment method for glioma (Wahlberg et al., 2005).

Comparison with Amsacrine Analogs

The comparison of amsacrine with its analog, CI-921, using a human tumor-cloning system, reveals differences in their spectrum of antitumor activity. This suggests the potential for amsacrine analogs to have varied effects in cancer treatment (Lathan et al., 2004).

Interaction with DNA

Amsacrine’s interaction with DNA, crucial in its anticancer mechanism, is influenced by minor groove width and hydration patterns. This understanding could guide modifications to enhance the efficacy and reduce side effects of amsacrine-based treatments (Jangir et al., 2013).

Genotoxicity in Normal and Cancer Cells

Investigating the genotoxicity of amsacrine in different cell types highlights its potential for causing DNA damage in both normal and cancer cells. This study underscores the need for careful consideration of amsacrine’s effects beyond its therapeutic targets (Błasiak et al., 2002; Błasiak et al., 2003).

Role in Topoisomerase II Inhibition

Amsacrine functions as a topoisomerase II poison, contributing to its efficacy in treating hematological malignancies. Understanding this mechanism is vital for developing more effective and specific cancer therapies (Weiss et al., 1986; Ketron et al., 2012).

Development of Amsacrine Analogs

Research on derivatives of amsacrine, such as orally active 4,5-disubstituted derivatives, aims to expand its therapeutic scope, particularly in solid tumors. This line of research could lead to more versatile and effective amsacrine-based treatments (Denny et al., 1984).

properties

CAS RN

80277-07-2

Molecular Formula

C27H31N3O10S

Molecular Weight

589.6 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

XXNAQBNJPZNRSZ-IFWQJVLJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amsacrine gluconate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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